2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a sulfanyl-acetamide side chain and a 2,3-dihydro-1H-inden-1-yl substituent. The thieno[3,2-d]pyrimidine core is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The sulfanyl group at position 2 enhances reactivity for nucleophilic substitution, enabling coupling with acetamide derivatives. The N-(2,3-dihydro-1H-inden-1-yl) moiety introduces a rigid, planar structure that may influence binding affinity to biological targets through hydrophobic interactions .
Synthesis Overview:
The compound is synthesized via a two-step process:
Core Formation: The thieno[3,2-d]pyrimidin-4-one scaffold is prepared by cyclization of thiourea derivatives with α,β-unsaturated ketones, as described in analogous syntheses .
Sulfanyl-Acetamide Coupling: A nucleophilic substitution reaction links the sulfanyl group to the acetamide side chain. This mirrors methods in , where K₂CO₃ in dry acetone facilitates the reaction between a thienopyrimidine thiolate and chloroacetanilide derivatives, yielding 68–74% .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dihydro-1H-inden-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c28-21(25-19-11-10-17-8-4-5-9-18(17)19)15-31-24-26-20-12-13-30-22(20)23(29)27(24)14-16-6-2-1-3-7-16/h1-9,12-13,19H,10-11,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHXXOIRPWBJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzyl group is then introduced via a nucleophilic substitution reaction. The sulfanyl group is incorporated through a thiolation reaction, and the final acetamide group is added using acylation techniques. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Acylation: The acetamide group can undergo further acylation to introduce additional acyl groups, enhancing the compound’s reactivity and potential biological activity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific functional attributes.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thieno[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The benzyl and sulfanyl groups enhance binding affinity and specificity, while the acetamide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. Pathways involved in its mechanism of action may include inhibition of kinase activity, modulation of signal transduction, and interference with DNA replication and repair processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on substituents, synthesis, and inferred bioactivity:
Key Observations:
Pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 53) exhibit high specificity for kinase targets but require complex synthetic routes (28% yield) .
Substituent Impact: The 3-benzyl group on the thienopyrimidine core may enhance lipophilicity, aiding membrane penetration. This contrasts with the 3-methyl and 7-phenyl substituents in CAS 1040632-67-4, which balance steric bulk and solubility .
Synthetic Efficiency :
- Sulfanyl-acetamide coupling (as in the target compound) achieves moderate yields (68–74% in ), comparable to benzylsulfanyl pyrimidine syntheses (70–75%) .
- Fluorinated derivatives (e.g., Compound 51) often require multistep protocols with lower yields, limiting scalability .
Biological Activity :
- While direct data for the target compound is unavailable, structural analogs like CAS 1040632-67-4 and pyrazolo[3,4-d]pyrimidines are validated in anticancer assays. The dihydroindenyl group may mimic indole-based kinase inhibitors (e.g., sunitinib) .
Research Findings and Trends
- Kinase Inhibition: Thieno[3,2-d]pyrimidines are emerging as ATP-competitive kinase inhibitors due to their ability to occupy hydrophobic pockets adjacent to the ATP-binding site .
- SAR Insights : Substituents at the 3-position (benzyl vs. methyl) and N-acetamide groups significantly modulate potency. For example, bulkier groups (e.g., dihydroindenyl) may improve selectivity for kinases like VEGFR or PDGFR .
- Crystallography : Hydrogen-bonding patterns (e.g., acetamide NH to kinase backbone) are critical for activity, as shown in pyrimidine-carboxamide derivatives .
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide is a member of the thieno[3,2-d]pyrimidin class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
This compound features a complex structure with a thieno[3,2-d]pyrimidine core, a sulfanyl group, and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 451.56 g/mol. The presence of various functional groups contributes to its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O4S2 |
| Molecular Weight | 451.56 g/mol |
| Structure | Thieno[3,2-d]pyrimidine core with sulfanyl and acetamide groups |
Antimicrobial Activity
Research indicates that compounds belonging to the thieno[3,2-d]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against various bacterial strains including E. coli and Staphylococcus aureus . The mechanism of action often involves inhibition of bacterial DNA synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Screening
In one study, a series of thieno[3,2-d]pyrimidine derivatives were synthesized and screened for antibacterial activity. The results showed that certain compounds exhibited higher efficacy than standard antibiotics like penicillin.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Evaluation
A notable study screened a library of compounds against multicellular spheroids to identify novel anticancer agents. The results indicated that this compound significantly reduced cell viability in several cancer types, suggesting its potential as an anticancer therapeutic.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells.
Table: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | Result |
|---|---|---|
| Antimicrobial | E. coli | Potent inhibition observed |
| Antimicrobial | Staphylococcus aureus | Higher efficacy than penicillin |
| Anticancer | Various cancer cell lines | Significant reduction in viability |
| Enzyme Inhibition | Dihydrofolate reductase | Effective inhibitor identified |
The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. The thieno ring enhances its ability to penetrate cellular membranes, while the sulfanyl group may play a role in binding interactions with enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
